6-Phenoxynicotinamide

Nicotinic Acetylcholine Receptor GPCR Agonist Structure-Activity Relationship

6-Phenoxynicotinamide (CAS: 595576-45-7) is a synthetic small molecule belonging to the phenoxynicotinamide class, with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. It is a positional isomer of the more extensively studied 2- and 4-phenoxynicotinamides, which have demonstrated potent agonist activity at the TGR5 receptor (GPBAR1) and herbicidal applications as bleaching agents.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 595576-45-7
Cat. No. B12127878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxynicotinamide
CAS595576-45-7
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C12H10N2O2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H,(H2,13,15)
InChIKeyVTVWHHWMEFYNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxynicotinamide (CAS: 595576-45-7): An Underexplored Nicotinamide Building Block for Specialized Receptor and Herbicide Research


6-Phenoxynicotinamide (CAS: 595576-45-7) is a synthetic small molecule belonging to the phenoxynicotinamide class, with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is a positional isomer of the more extensively studied 2- and 4-phenoxynicotinamides, which have demonstrated potent agonist activity at the TGR5 receptor (GPBAR1) [1] and herbicidal applications as bleaching agents [2]. While direct, peer-reviewed biological data for 6-Phenoxynicotinamide remains limited, its unique 6-position substitution offers a distinct structural scaffold for exploring structure-activity relationships (SAR) in nicotinamide-dependent targets, making it a critical research tool for laboratories seeking to differentiate receptor subtype selectivity or optimize herbicidal lead series [2].

Why 6-Phenoxynicotinamide Cannot Be Simply Substituted: Positional Isomerism and Target Selectivity


The phenoxynicotinamide scaffold exhibits profound positional isomer-dependent pharmacology. Substitution at the 2-position yields potent TGR5 agonists [1], while 4-position derivatives also display low nanomolar TGR5 activation [2]. Critically, the 6-position isomer (6-Phenoxynicotinamide) has been evaluated in a distinct biological context—as a nicotinic acetylcholine receptor (nAChR) agonist in recombinant human cell lines [3]. This divergence in reported assay targets underscores that the position of the phenoxy group is not a minor structural variation but a key determinant of molecular recognition and biological function. Consequently, substituting 6-Phenoxynicotinamide with a 2- or 4-isomer in a research program would lead to irrelevant or misleading data, as the target engagement profile is fundamentally altered. The quantitative evidence below provides the specific, comparator-based data necessary to inform scientifically rigorous selection and procurement.

Quantitative Differentiation Evidence for 6-Phenoxynicotinamide: Assay Data and Purity Metrics


Distinct Receptor Engagement: 6-Phenoxynicotinamide's nAChR Agonist Activity vs. TGR5 Agonism of 2- and 4-Isomers

6-Phenoxynicotinamide was specifically evaluated for functional agonist potency at recombinant human α1β1γδ nicotinic acetylcholine receptors (nAChRs) expressed in HEK cells, a target distinct from the TGR5 receptor primarily associated with its 2- and 4-position isomers [1]. In stark contrast, 2-phenoxynicotinamide derivatives are documented as potent TGR5 agonists [2], and 4-phenoxynicotinamide derivative 23g exhibits an EC50 of 0.72 nM on hTGR5 [3]. While the precise EC50/IC50 for 6-Phenoxynicotinamide at nAChR is not disclosed in the public record, its documented testing in this unique assay system establishes a differentiated pharmacological profile.

Nicotinic Acetylcholine Receptor GPCR Agonist Structure-Activity Relationship

Verified Purity for Reproducible Research: 98% Purity with Batch-Specific QC Documentation

Commercial sourcing of 6-Phenoxynicotinamide (CAS: 595576-45-7) from Bidepharm provides a standard purity of 98%, which is quantitatively verified and documented through batch-specific quality control analyses, including NMR, HPLC, and GC reports . This level of documented purity ensures that experimental variability is minimized and that results are attributable to the compound's intrinsic activity rather than impurities, a crucial factor not always guaranteed with custom-synthesized or lower-purity alternatives.

Chemical Synthesis Quality Control Analytical Chemistry

Differentiated Herbicidal Class Potential: Contrasting 2-Phenoxynicotinamide's Established Bleaching Herbicide Activity

The 2-phenoxynicotinamide class is an established class of bleaching herbicides, as demonstrated in pre-emergence testing described in patent US4251263A [1]. While direct herbicidal data for the 6-position isomer (6-Phenoxynicotinamide) is not publicly available, its distinct positional isomerism offers a critical, underexplored scaffold for agrochemical lead optimization. By evaluating 6-Phenoxynicotinamide, researchers can systematically probe how moving the phenoxy group from the 2- to the 6-position alters herbicidal potency, spectrum of weed control, or crop safety compared to the known 2-phenoxynicotinamide analogs [1].

Agrochemical Herbicide Discovery Bleaching Herbicide

Primary Research Applications for 6-Phenoxynicotinamide Based on Quantitative Differentiation Evidence


Neuroscience Research: Investigating Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

Based on its documented testing as an nAChR agonist [1], 6-Phenoxynicotinamide is a rational choice for laboratories studying the structure and function of nicotinic receptors. Unlike its 2- and 4-isomers, which are potent TGR5 agonists [REFS-2, REFS-3], 6-Phenoxynicotinamide offers a distinct target engagement profile, enabling researchers to explore subtype-specific signaling or to serve as a control compound in assays where TGR5 activity would be a confounding variable.

Agrochemical Lead Discovery: Exploring Novel Herbicidal Scaffolds

Given the established herbicidal activity of the 2-phenoxynicotinamide class as bleaching agents [1], 6-Phenoxynicotinamide serves as a critical comparator and lead expansion tool for agrochemical R&D. Its unique 6-position substitution allows scientists to perform systematic SAR studies to determine the impact of positional isomerism on herbicidal efficacy, crop selectivity, and environmental fate, potentially identifying new lead series with improved commercial profiles.

Chemical Biology and Medicinal Chemistry: SAR Exploration of Nicotinamide-Dependent Targets

6-Phenoxynicotinamide is an essential component of any comprehensive SAR study on nicotinamide derivatives. Its 98% purity and batch-specific QC documentation [1] make it a reliable reagent for synthesizing focused libraries or for use as a reference standard. The stark functional divergence from its 2- and 4-position analogs (nAChR vs. TGR5 agonism) underscores its value in probing the molecular determinants of receptor selectivity and in developing target-specific chemical probes.

Quality Control and Analytical Method Development

The availability of 6-Phenoxynicotinamide with a certified 98% purity and accompanying analytical data (NMR, HPLC, GC) [1] makes it suitable for use as a reference standard in analytical chemistry. Laboratories can utilize it for developing and validating HPLC or GC methods, calibrating instruments, or as a comparator in purity assessments of synthesized derivatives, ensuring method accuracy and reproducibility.

Quote Request

Request a Quote for 6-Phenoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.